Gpbar-A

描述

GPBAR-A, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a membrane receptor that senses bile acids. It plays a crucial role in regulating various physiological processes, including metabolism, inflammation, and cell proliferation. This compound is a significant therapeutic target for metabolic and neurodegenerative diseases, as well as certain types of cancer .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of GPBAR-A involves several steps, including the preparation of bile acid derivatives and their subsequent modification to enhance receptor binding affinity. Common synthetic routes include the use of cholic acid, chenodeoxycholic acid, and deoxycholic acid as starting materials. These bile acids undergo chemical modifications such as hydroxylation, oxidation, and esterification to produce this compound agonists .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis of bile acid derivatives using optimized reaction conditions. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques to ensure the production of high-quality this compound agonists. Advanced techniques such as chromatography and crystallization are employed to isolate and purify the final product .

化学反应分析

Types of Reactions

GPBAR-A undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions are modified bile acid derivatives with enhanced binding affinity to this compound. These derivatives exhibit improved pharmacological properties, making them suitable for therapeutic applications .

科学研究应用

GPBAR-A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study bile acid receptor interactions and signaling pathways.

Biology: Investigated for its role in regulating metabolic processes, inflammation, and cell proliferation.

Medicine: Explored as a therapeutic target for metabolic diseases, neurodegenerative disorders, and certain cancers.

Industry: Utilized in the development of novel drugs and therapeutic agents targeting this compound

作用机制

GPBAR-A exerts its effects by binding to bile acids, which triggers a conformational change in the receptor. This activates downstream signaling pathways, including the Gs protein-coupled pathway and the β-arrestin pathway. These pathways regulate various cellular processes, such as metabolism, inflammation, and cell proliferation. Key molecular targets include the Yes-associated protein (YAP) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .

相似化合物的比较

GPBAR-A is unique compared to other bile acid receptors due to its specific binding affinity and signaling properties. Similar compounds include:

INT-777: A semisynthetic bile acid derivative that preferentially activates the Gs signaling pathway.

R399: A this compound agonist that shows a bias for β-arrestin signaling

These compounds differ in their receptor binding and downstream signaling, highlighting the unique properties of this compound in regulating physiological processes .

生物活性

Gpbar-A, also known as GPBAR1 (G protein-coupled bile acid receptor 1), is a significant receptor in the regulation of various physiological processes, particularly those related to bile acids and metabolic functions. This article explores the biological activity of GPBAR1, including its mechanisms of action, tissue distribution, and implications for health and disease.

Overview of GPBAR1

GPBAR1 is a member of the G protein-coupled receptor (GPCR) family, primarily activated by bile acids. It plays a crucial role in mediating the effects of bile acids on metabolism, inflammation, and energy homeostasis. The receptor is expressed in various tissues, including the liver, intestine, and pancreas, highlighting its systemic influence on metabolic processes.

The activation of GPBAR1 leads to several downstream signaling pathways:

- cAMP Production : Upon activation by bile acids, GPBAR1 stimulates adenylate cyclase, increasing cyclic AMP (cAMP) levels within cells. This signaling cascade can modulate various cellular functions, including gene expression and enzyme activity .

- GLP-1 Secretion : GPBAR1 activation in intestinal L-cells promotes the secretion of glucagon-like peptide-1 (GLP-1), which enhances insulin secretion and improves glucose homeostasis . This effect is particularly relevant in metabolic disorders such as type 2 diabetes.

- Hepatoprotection : In liver tissues, GPBAR1 has been shown to exert protective effects against liver damage by modulating inflammatory responses and promoting cell survival pathways .

Tissue Distribution

The expression profile of GPBAR1 varies across different tissues:

| Tissue | Expression Level |

|---|---|

| Ileum | High |

| Colon | High |

| Liver | Medium |

| Pancreas | Medium |

| Adipose Tissue | Medium |

| Spleen | Medium |

High expression levels in the ileum and colon suggest a significant role in gastrointestinal physiology and bile acid homeostasis. The receptor's presence in the pancreas indicates its involvement in metabolic regulation through hormone secretion .

Case Studies and Research Findings

Several studies have investigated the biological activity of GPBAR1:

- Study on Metabolic Effects : A study demonstrated that GPBAR1 knockout mice exhibited impaired glucose tolerance and reduced insulin sensitivity compared to wild-type mice. This finding underscores the receptor's role in maintaining metabolic health through GLP-1 mediated pathways .

- Structural Studies : Research utilizing homology modeling has elucidated the structural basis for ligand binding to GPBAR1. Specific amino acid residues were identified as critical for selective activation by bile acids, paving the way for targeted drug design aimed at enhancing GPBAR1 activity without affecting other receptors like FXR (farnesoid X receptor) .

- Biased Signaling : Recent studies have revealed that different agonists can induce biased signaling through GPBAR1, leading to distinct biological outcomes such as cell growth regulation and apoptosis control. This suggests potential therapeutic applications for selective GPBAR1 modulators in treating metabolic diseases .

属性

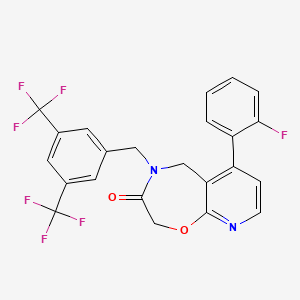

IUPAC Name |

4-[[3,5-bis(trifluoromethyl)phenyl]methyl]-6-(2-fluorophenyl)-5H-pyrido[3,2-f][1,4]oxazepin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F7N2O2/c24-19-4-2-1-3-17(19)16-5-6-31-21-18(16)11-32(20(33)12-34-21)10-13-7-14(22(25,26)27)9-15(8-13)23(28,29)30/h1-9H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXNJVGTAXRKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CN=C2OCC(=O)N1CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F7N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Gpbar-1 (TGR5) and what is its primary function?

A: Gpbar-1, also known as TGR5, is a membrane-bound G protein-coupled receptor that binds bile acids. [, ] It plays a crucial role in regulating bile acid homeostasis, glucose metabolism, energy expenditure, and inflammatory responses. [, , ]

Q2: How does Gpbar-1 activation influence glucose homeostasis?

A: Gpbar-1 activation in the intestine stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion and improves glucose tolerance. [, ]

Q3: What is the role of Gpbar-1 in energy expenditure?

A: Gpbar-1 activation in brown adipose tissue and skeletal muscle promotes energy expenditure, contributing to the regulation of energy balance. []

Q4: How does Gpbar-1 contribute to the resolution of inflammation?

A: Gpbar-1 activation in macrophages, including Kupffer cells in the liver, can attenuate the release of pro-inflammatory cytokines like TNFα, thus dampening inflammatory responses. []

Q5: What are the downstream signaling pathways activated by Gpbar-1?

A: Gpbar-1 activation primarily leads to the activation of adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. [, , ] This, in turn, activates protein kinase A (PKA) and downstream effectors like Rac1, influencing cellular processes such as cytoskeletal rearrangement and gene expression. [, ]

Q6: How does Gpbar-1 activation in cholangiocytes contribute to bile flow?

A: TGR5 is localized in the primary cilium of cholangiocytes, promoting chloride secretion and potentially regulating bile flow in response to changes in bile acid composition and concentration. [, ]

Q7: Is the detailed crystal structure of Gpbar-1 available?

A: Yes, recent studies have elucidated the cryo-EM structures of Gpbar-1 bound to different agonists, including INT-777 and P395, providing insights into its activation mechanism and ligand binding pocket. [, ]

Q8: Have computational studies been used to investigate Gpbar-1?

A: Yes, computational methods like homology modeling, molecular docking, and 3D-QSAR have been employed to predict the structure of Gpbar-1, analyze ligand binding modes, and design novel agonists and antagonists. []

Q9: How do structural modifications of bile acids affect their interaction with Gpbar-1?

A: Studies have shown that modifications to the cholane side chain of bile acids can significantly impact their binding affinity and selectivity for Gpbar-1. [] For example, the introduction of an epoxide ring in the side chain can enhance selectivity towards Gpbar-1 over other bile acid receptors. []

Q10: What structural features contribute to the biased signaling of Gpbar-1 by different ligands?

A: Structural studies have identified specific amino acid residues and regions within the ligand binding pocket of Gpbar-1 that contribute to biased signaling. [, ] Different ligands can stabilize distinct receptor conformations, leading to preferential activation of either Gs or β-arrestin pathways. []

Q11: What is the impact of vertical sleeve gastrectomy (VSG) on Gpbar-1 signaling?

A: Research indicates that VSG surgery in mice leads to increased expression of Gpbar-1 and alters bile acid composition, resulting in enhanced Gpbar-1 signaling in the ileum and brown adipose tissues. [] This contributes to improved glucose control and increased energy expenditure post-surgery. []

Q12: What are the effects of Gpbar-1 activation in preclinical models of non-alcoholic steatohepatitis (NASH)?

A: Studies using Gpbar-1 agonists in preclinical NASH models have demonstrated beneficial effects, including reversal of steatohepatitis, reduced liver fibrosis, and improved insulin sensitivity. [, ]

Q13: Has the efficacy of Gpbar-1 modulation been explored in models of inflammatory bowel disease (IBD)?

A: Yes, studies have shown that Gpbar-1 knockout mice exhibit increased susceptibility to colitis. [] Administration of Gpbar-1 agonists, such as oleanolic acid, has demonstrated efficacy in attenuating colitis symptoms in animal models. []

Q14: What is the role of Gpbar-1 in pancreatic cancer progression?

A: High expression of Gpbar-1 in pancreatic cancer tissues has been linked to poor prognosis and increased lymph node metastasis, suggesting a potential role in tumor progression. []

Q15: Is Gpbar-1 expression a potential biomarker for specific diseases?

A: Yes, research suggests that elevated Gpbar-1 expression in pancreatic cancer tissues could serve as a prognostic biomarker for poor survival. [] Further research is needed to explore its potential as a diagnostic or therapeutic target.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。